molecular formula C12H15NO2 B13009115 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde

Cat. No.: B13009115
M. Wt: 205.25 g/mol
InChI Key: OQHWJTDFVDFSAZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . As an N-protected pyrrolidine derivative featuring a methoxy-substituted aromatic ring, this serves as a versatile chiral building block in synthetic organic chemistry and medicinal chemistry research. The structure combines a pyrrolidine ring, a common feature in bioactive molecules, with a formyl group that allows for further functionalization and a 2-methoxyphenyl group that can influence molecular conformation and binding properties. Researchers value this compound for the development of novel pharmaceutical candidates, particularly in exploring structure-activity relationships (SAR). Its primary application is as a sophisticated intermediate in the synthesis of more complex molecules, including potential ligands for biological targets. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H15NO2/c1-15-12-7-3-2-5-10(12)11-6-4-8-13(11)9-14/h2-3,5,7,9,11H,4,6,8H2,1H3

InChI Key

OQHWJTDFVDFSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCN2C=O

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Construction and Substitution

One common method involves the cyclization of appropriate amino alcohols or amino acids derivatives to form the pyrrolidine ring, followed by substitution with a 2-methoxyphenyl group. For example, starting from chiral precursors such as Garner’s aldehyde or Morita–Baylis–Hillman adducts, multi-step sequences including ozonolysis, stereoselective reductions, and cyclizations yield pyrrolidine intermediates that can be further functionalized to introduce the methoxyphenyl substituent and the aldehyde group.

Formylation of Pyrrolidine Nitrogen

The introduction of the carbaldehyde group at the nitrogen of the pyrrolidine ring is typically achieved by selective formylation reactions. This can be done using formylating agents such as formic acid derivatives or formyl chlorides under mild conditions to avoid overreaction or degradation of the aldehyde functionality. The formylation step is often the final step in the synthesis to prevent interference with earlier transformations.

Catalytic and One-Pot Strategies

Recent advances include the use of aminocatalyzed [3+2] cyclization reactions and one-pot synthetic strategies that streamline the preparation of pyrrolidine-carbaldehyde derivatives. These methods employ chiral amine catalysts and Brønsted acids to facilitate cyclization and formylation in a single reaction vessel, improving yields and reducing purification steps.

Protection and Deprotection Techniques

Protecting groups for nitrogen and carboxyl functionalities are frequently used during synthesis to control reactivity. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups protect the nitrogen during ring formation and substitution steps. After the desired substitutions, these groups are removed under acidic or hydrogenation conditions to reveal the free pyrrolidine nitrogen for subsequent formylation.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Starting amino acid derivative, cyclization catalyst 46 Formation of pyrrolidine ring
2 Substitution 2-Methoxyphenyl halide, base 56 Introduction of 2-methoxyphenyl group
3 Protection Boc or Cbz protecting group - Protect nitrogen to prevent side reactions
4 Deprotection Acidic or hydrogenation conditions - Removal of protecting groups
5 Formylation Formyl chloride or formic acid derivatives Variable Introduction of carbaldehyde group
6 Purification Silica gel chromatography - Isolation of pure 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde

Yields are approximate and depend on specific reaction conditions and scale.

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography is commonly used to purify the final product, often employing petroleum ether/diethyl ether mixtures as eluents.
  • Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and elemental analysis confirm the structure and purity of the compound.
  • Crystallization: Slow evaporation from solvents like acetone can yield single crystals suitable for X-ray crystallography to confirm stereochemistry and molecular conformation.

Research Findings and Optimization

  • The stereochemistry of the pyrrolidine ring is crucial for biological activity and is controlled by chiral catalysts or chiral starting materials.
  • Reaction yields can be improved by optimizing catalyst loading, temperature, and solvent choice.
  • One-pot aminocatalyzed cyclization methods show promise for efficient synthesis with moderate to good yields, reducing the number of purification steps.
  • Protecting group strategies are essential to prevent side reactions during multi-step synthesis, especially when sensitive aldehyde groups are involved.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Multi-step synthesis from chiral precursors Uses Garner’s aldehyde or MBH adducts; involves ozonolysis, reduction, cyclization High stereochemical control Multiple steps, moderate yields
Formylation of preformed pyrrolidine Selective nitrogen formylation using mild reagents Direct introduction of aldehyde Requires careful control to avoid overreaction
Aminocatalyzed one-pot cyclization Uses chiral amine catalysts and Brønsted acids Streamlined synthesis, fewer purifications Moderate yields, catalyst cost
Protection/deprotection strategy Use of Boc, Cbz groups to protect nitrogen Prevents side reactions Additional steps required

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-(2-Methoxyphenyl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(2-Methoxyphenyl)pyrrolidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 205.24 g/mol
  • Functional Groups : Pyrrolidine backbone and a methoxy-substituted phenyl group with a carbaldehyde functional group.

The presence of the methoxy group enhances the compound's lipophilicity, which may influence its biological interactions, making it a candidate for drug development and other applications.

Pharmaceutical Applications

  • Drug Development :
    • 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde is being explored as a lead compound for developing drugs targeting various diseases such as cancer, inflammation, and neurological disorders. Its derivatives are studied for potential therapeutic properties due to their biological activity .
  • Biological Activity :
    • Research indicates that compounds containing pyrrolidine and phenyl moieties exhibit diverse biological activities, including enzyme inhibition and receptor modulation. This compound can serve as a probe to study enzyme-substrate interactions and receptor binding mechanisms.
  • Mechanism of Action :
    • The compound may exert effects through binding to enzymes or receptors, influencing cellular signaling pathways. This makes it valuable in understanding biological processes and developing therapeutic agents.

Chemical Synthesis

Several methods exist for synthesizing this compound:

  • Starting Materials : The synthesis typically involves the reaction of pyrrolidine derivatives with methoxy-substituted phenyl aldehydes.
  • Key Reactions : The synthesis can include steps like oxidation or reduction to achieve the desired functional groups while maintaining structural integrity .

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of metalloproteases by derivatives of this compound. The results indicated that certain derivatives effectively inhibited zinc proteases linked to various pathological conditions, including hypertension and heart diseases. This highlights the compound's potential in treating diseases associated with metalloprotease activity .

Case Study 2: Antimicrobial Properties

Another research explored the antimicrobial properties of this compound and its derivatives against various bacterial strains. The findings suggested promising activity, indicating that modifications to the methoxy group could enhance efficacy against specific pathogens .

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxyphenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of key structural analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Features Observed Properties
2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde Pyrrolidine 1-carbaldehyde, 2-(2-methoxyphenyl) Flexible 5-membered ring, aldehyde Potential chiral resolution agent
2-(2-Methoxyphenyl)pyridine-1-oxide (6) Pyridine oxide 2-(2-methoxyphenyl), no C-3 substituent Rigid 6-membered ring, N-oxide Fails chiral resolution at –50°C
1-Acetylpyrrolidine-2-carbaldehyde () Pyrrolidine 2-carbaldehyde, 1-acetyl Acetyl electron-withdrawing group Altered reactivity vs. methoxy
25I-NBOMe () Phenethylamine 2,5-dimethoxy-4-iodophenyl, 2-methoxybenzyl Complex aryl-alkylamine structure High psychedelic potency

Stereochemical Behavior

  • Chiral Resolution : In -(2-methoxyphenyl)pyridine-1-oxide (compound 6) failed to resolve into enantiomers even at –50°C due to the absence of a C-3 substituent. In contrast, its 3-methyl-substituted analog (compound 5) resolved successfully, suggesting that steric hindrance from substituents (e.g., methyl or pyrrolidine rings) is critical for chiral discrimination .
  • Pyrrolidine vs.

Pharmacological and Reactivity Profiles

  • NBOMe Series () : The 25X-NBOMe compounds (e.g., 25I-NBOMe) share a 2-methoxybenzyl group but differ in their aryl-alkylamine backbone. Their high affinity for serotonin receptors contrasts with the target compound’s pyrrolidine-carbaldehyde structure, which lacks the extended alkyl chain necessary for psychedelic activity. This highlights the importance of amine positioning and chain length in receptor binding .
  • Acetyl vs. Methoxy Substituents : 1-Acetylpyrrolidine-2-carbaldehyde () replaces the methoxyphenyl group with an acetyl moiety. The electron-withdrawing acetyl group may reduce nucleophilic reactivity at the aldehyde compared to the electron-donating methoxy group in the target compound .

Biological Activity

2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde is a compound that features a pyrrolidine backbone and a methoxy-substituted phenyl group, characterized by its carbaldehyde functional group. This structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₂H₁₃NO₂
  • Molecular Weight : 205.24 g/mol
  • Functional Groups : Pyrrolidine, methoxy group, aldehyde

The methoxy group enhances lipophilicity, which may influence the compound's interactions within biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, suggesting potential applications in treating infections.

Cholinesterase Inhibition

A study on related pyrrolidine derivatives has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the nervous system. The inhibitory effects of these compounds were quantified, with some exhibiting moderate potency (IC₅₀ values around 46.35 μM for AChE) while maintaining low cytotoxicity .

Cancer Cell Proliferation Inhibition

Pyrrolidine-based compounds, including those structurally related to this compound, have been evaluated for their effects on cancer cell lines. For instance, certain derivatives showed significant inhibition of cell proliferation in breast and pancreatic cancer cells, indicating a potential mechanism for anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the methoxy group and the position of substituents on the phenyl ring play critical roles in determining its biological efficacy. Comparative studies with analogs have highlighted variations in activity based on these structural modifications .

Compound NameStructure FeaturesUnique Properties
2-(4-Methoxyphenyl)pyrrolidine-1-carbaldehydeSimilar methoxy-substituted phenyl groupPotentially different biological activity profiles
N-BenzylpyrrolidineBenzyl substitution instead of methoxyEnhanced lipophilicity; different pharmacokinetics
2-(3-Methoxyphenyl)pyrrolidine-1-carbaldehydeDifferent position of methoxy groupVariations in reactivity and biological interactions

Case Study 1: Antimicrobial Activity

A series of experiments demonstrated that derivatives of this compound exhibited antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial potential compared to established antibiotics like ciprofloxacin .

Case Study 2: Cholinesterase Inhibition

In vitro assays were conducted using human monocytic leukemia THP-1 cell lines to assess the cytotoxicity and cholinesterase inhibition capabilities of pyrrolidine derivatives. The results indicated that while some compounds showed significant inhibition of AChE, they maintained low toxicity levels, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of 2-(2-Methoxyphenyl)pyrrolidine-1-carbaldehyde to improve yield and purity?

  • Methodological Answer: Prioritize reaction conditions such as temperature control (e.g., maintaining anhydrous environments), stoichiometric ratios of reagents, and catalytic systems. For example, analogous syntheses in EP 4 374 877 A2 highlight the use of stepwise alkylation and cyclization under inert atmospheres . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the carbaldehyde product from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H NMR can confirm the methoxy group (δ ~3.8 ppm) and pyrrolidine ring protons (δ ~1.5–3.5 ppm). ¹³C NMR identifies the carbaldehyde carbon (δ ~190–200 ppm) .
  • IR Spectroscopy: A strong stretch at ~1700 cm⁻¹ confirms the aldehyde carbonyl group.
  • HPLC-MS: Use reverse-phase HPLC with a C18 column and MS detection to verify molecular ion peaks and purity (>95%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Follow OSHA HCS guidelines for acute toxicity and skin/eye irritation, as outlined in safety data sheets for structurally similar carbaldehydes . Use fume hoods, nitrile gloves, and sealed containers to minimize exposure. Emergency measures (e.g., sodium bicarbonate washes for skin contact) should be pre-established .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts or reagents are suitable?

  • Methodological Answer: Chiral induction during pyrrolidine ring formation is critical. EP 4 374 877 A2 demonstrates the use of (R)-configured precursors (e.g., (R)-2-methyl-pyrrolidine derivatives) to control stereochemistry . Asymmetric organocatalysis (e.g., proline-derived catalysts) or transition-metal complexes (e.g., Ru-BINAP) can enhance enantiomeric excess (ee >90%) . Chiral HPLC or circular dichroism should validate ee .

Q. What computational methods aid in predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer:

  • Density Functional Theory (DFT): Model reaction pathways (e.g., aldehyde group reactivity) and transition states for ring-closure steps. Studies in Chemical Reviews recommend hybrid functionals (B3LYP) with 6-31G(d) basis sets .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on conformational stability .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer: Systematically vary parameters such as:

  • Catalyst Loading: Test palladium catalysts (0.5–5 mol%) for Suzuki-Miyaura couplings .
  • Temperature: Compare room-temperature vs. reflux conditions for aldehyde formation .
  • Purification: Assess recrystallization (ethanol/water) vs. chromatography efficiency .

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